![molecular formula C23H32ClNO5 B610881 2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate CAS No. 1352296-65-1](/img/structure/B610881.png)
2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate
Overview
Description
SM21 is a highly potent antifungal agent (minimum inhibitory concentration (MIC) 0.2-1.6 µg/ml). In vitro, SM21 was toxic to fungi but not to various human cell lines or bacterial species and was active against Candida isolates that are resistant to existing antifungal agents. Moreover, SM21 was relatively more effective against biofilms of Candida spp. than the current antifungal agents.
Scientific Research Applications
Synthesis and Isomerism
- The compound and its derivatives have been studied for their synthesis and stereochemical properties. For instance, similar compounds have been synthesized and their transformation into other chemical structures upon chromatography on alkaline Al2O3 has been observed, with a focus on studying their stereochemistry through PMR spectroscopy (I. Kargapolova et al., 1996).
Organic Synthesis and Bioactivity
- 2-Amino-4H-pyrans, a group of compounds that may include derivatives similar to the queried compound, have been explored for their bioactivity. These compounds have applications as anti-cancer, antihypertensive, and coronary dilating agents. Methods for their synthesis have been developed for these potential applications (A. Zonouzi et al., 2006).
Transition Metal Complexes in Organic Syntheses
- The compound is relevant in the field of organometallic chemistry, where its analogs have been utilized in the preparation of transition metal complexes. These studies contribute to understanding the formation of different metal-based compounds and their potential applications in catalysis and material science (Zhengkun Yu et al., 1997).
Coordination Chemistry and Complex Formation
- Research into dinuclear Pd(II) complexes of tetraaza-thiophenolate ligands, which are structurally similar to the queried compound, indicates potential applications in coordination chemistry. These studies help in understanding the formation and characterization of such complexes, contributing to the development of new materials and catalysts (G. Siedle et al., 2006).
Dye Synthesis and Solvatochromic Properties
- Some derivatives of the compound have been used in the synthesis of dyes, particularly those exhibiting solvatochromic properties. These dyes are useful for empirical determination of solvent polarities, indicating applications in material science and analytical chemistry (S. Shekhovtsov et al., 2012).
Heterocyclic Compound Synthesis
- The compound and its analogs have been used in synthesizing various heterocyclic compounds. These syntheses contribute to the development of new organic materials and potential pharmaceuticals (I. Kargapolova et al., 1991).
properties
IUPAC Name |
4-[(E)-2-(2,6-ditert-butyl-2,3,4,5-tetrahydropyran-6-ylium-4-yl)ethenyl]-N,N-dimethylaniline;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36NO.ClO4/c1-22(2,3)20-15-18(16-21(25-20)23(4,5)6)10-9-17-11-13-19(14-12-17)24(7)8;2-1(3,4)5/h9-14,18,20H,15-16H2,1-8H3;/q+1;-1/b10-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRDMVBHNUPIL-RRABGKBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)C=CC2=CC=C(C=C2)N(C)C.[O-][Cl+3]([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C.[O-][Cl+3]([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




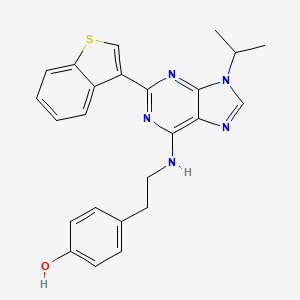
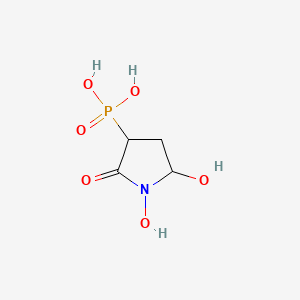
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)
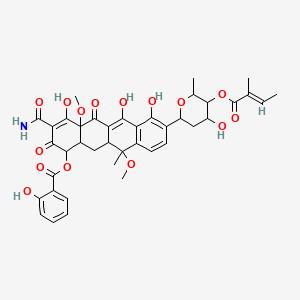

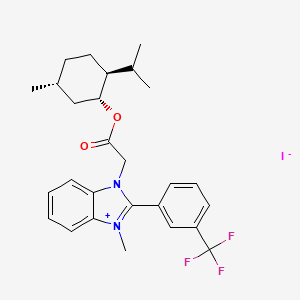
![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)
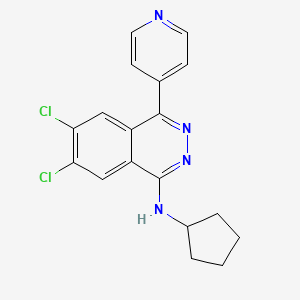
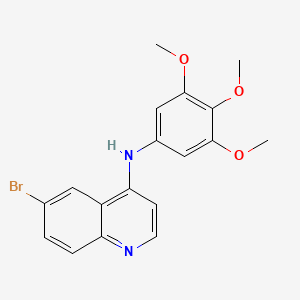
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)

